molecular formula C20H18N2O4 B4956445 methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate

methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate

Cat. No. B4956445
M. Wt: 350.4 g/mol
InChI Key: BUTXLEZBFGHBEH-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate is a chemical compound with a molecular formula of C23H21N3O4. It is a white crystalline powder that is used in scientific research for its various applications. This compound is synthesized using a specific method that involves several steps, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate is not fully understood. However, it is believed to act as an inhibitor of specific enzymes in the body, which play a role in the development of various diseases. It is also believed to interact with specific receptors in the body, which play a role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate has several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes in the body, which play a role in the development of various diseases. It has also been shown to interact with specific receptors in the body, which play a role in the regulation of various physiological processes. Additionally, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate has several advantages for laboratory experiments. It is a well-characterized compound that is readily available for purchase. It is also stable under normal laboratory conditions, making it easy to handle and store. However, it has some limitations. It is relatively expensive compared to other compounds, and it has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

For the study of this compound include the development of new drugs, the study of the mechanism of action of various drugs, the development of new analytical methods, and the study of the biochemical and physiological effects of this compound in different disease models.

Synthesis Methods

The synthesis of methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate involves several steps. The first step involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The second step involves the reaction of 4-methylbenzoyl chloride with 5-methyl-3-phenylisoxazole-4-carboxylic acid to form 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoic acid. The final step involves the esterification of 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoic acid with methanol and sulfuric acid to form methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate.

Scientific Research Applications

Methyl 4-methyl-3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate has several applications in scientific research. It is used as a reference compound for the development of new drugs that target specific receptors in the body. It is also used in the study of the mechanism of action of various drugs and their effects on the body. Additionally, it is used in the development of new analytical methods for the detection and quantification of drugs in biological samples.

properties

IUPAC Name

methyl 4-methyl-3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12-9-10-15(20(24)25-3)11-16(12)21-19(23)17-13(2)26-22-18(17)14-7-5-4-6-8-14/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXLEZBFGHBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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